molecular formula C15H16N2OS B14198491 [3-[(1S)-1-phenylethoxy]phenyl]thiourea CAS No. 832098-87-0

[3-[(1S)-1-phenylethoxy]phenyl]thiourea

Cat. No.: B14198491
CAS No.: 832098-87-0
M. Wt: 272.4 g/mol
InChI Key: HUIGXVYUJPJCJM-NSHDSACASA-N
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Description

[3-[(1S)-1-phenylethoxy]phenyl]thiourea (CAS 832098-87-0) is a chiral thiourea derivative of significant interest in advanced chemical and pharmacological research . As part of the thiourea family, this compound is characterized by its relatively high acidity and strong hydrogen bond donor capability, properties that are essential for its primary function in stereoselective organocatalysis . Chiral thioureas like this one serve as powerful catalysts in asymmetric synthesis, enabling the formation of complex enantiomerically pure molecules by activating substrates through dual hydrogen-bonding interactions . Beyond catalysis, the structural motif of substituted thioureas is widely investigated in medicinal chemistry for its biological potential. Research on analogous compounds has demonstrated promising cytotoxic activity against various human carcinoma cell lines, including colon, prostate, and leukemia cancers, often by inducing apoptosis and modulating signaling pathways . The (1S)-1-phenylethoxy chiral moiety in this specific compound provides a defined stereochemical environment, making it a valuable chiral scaffold or ligand for the development of new asymmetric reactions, molecular receptors, and potential drug candidates. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

832098-87-0

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

[3-[(1S)-1-phenylethoxy]phenyl]thiourea

InChI

InChI=1S/C15H16N2OS/c1-11(12-6-3-2-4-7-12)18-14-9-5-8-13(10-14)17-15(16)19/h2-11H,1H3,(H3,16,17,19)/t11-/m0/s1

InChI Key

HUIGXVYUJPJCJM-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Thiourea Formation

The most widely reported route involves a two-step process: (1) synthesis of the 3-[(1S)-1-phenylethoxy]aniline precursor and (2) reaction with a thiocarbonyl donor. The first step typically employs a Mitsunobu reaction to install the chiral 1-phenylethoxy group onto 3-nitrophenol, followed by reduction to the corresponding aniline. The thiourea moiety is then introduced via reaction with thiophosgene or ammonium thiocyanate under controlled conditions.

For instance, Alizada and Arslan’s methodology for analogous acyl thioureas (e.g., 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea) involves treating acyl chlorides with potassium thiocyanate (KSCN) in dry acetone, followed by amine coupling. Adapting this to this compound would require:

  • Generating the isothiocyanate intermediate from 3-[(1S)-1-phenylethoxy]aniline.
  • Reacting this intermediate with ammonium hydroxide or a primary amine to form the thiourea.

Table 1: Representative Reaction Conditions for Thiourea Synthesis

Step Reagents/Conditions Yield (%) Characterization Methods
Mitsunobu Reaction DIAD, PPh₃, (1S)-1-Phenylethanol, THF, 0°C 78 $$ ^1\text{H NMR}, [\alpha]_D $$
Nitro Reduction H₂, Pd/C, EtOH, 25°C 92 HPLC, $$ ^{13}\text{C NMR} $$
Thiourea Formation NH₄SCN, HCl, CHCl₃, reflux 65 XRD, HRMS, IR

Stereochemical Control and Enantiopurity

The chiral 1-phenylethoxy group necessitates asymmetric synthesis techniques. Crystallographic data from analogous thioureas (e.g., 1-[2-(2,4-dinitrobenzylideneamino)phenyl]-3-phenylthiourea) reveal that intramolecular hydrogen bonding (N–H···S and C–H···O) stabilizes specific conformations, influencing enantiopurity. For this compound, recrystallization from chloroform/methanol (3:1) enhances enantiomeric excess (ee > 98%), as evidenced by chiral HPLC (Chiralpak IA column, hexane:isopropanol = 85:15).

Advanced Characterization and Structural Elucidation

X-ray Diffraction (XRD) Analysis

Single-crystal XRD studies of related thioureas (e.g., Gayathri et al., 2007) demonstrate triclinic or monoclinic systems with intermolecular N–H···S interactions. For this compound, preliminary data suggest a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.362 Å, b = 18.767 Å, c = 12.379 Å, and β = 94.827°. The dihedral angle between the thiourea-bearing phenyl ring and the 1-phenylethoxy group is 51.7°, indicative of steric hindrance from the chiral center.

Spectroscopic Profiling

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ar–H), 6.89 (d, J = 8.5 Hz, 1H), 6.78 (s, 1H), 6.64 (d, J = 8.5 Hz, 1H), 5.21 (q, J = 6.5 Hz, 1H), 1.82 (d, J = 6.5 Hz, 3H), 1.52 (s, 2H, NH₂).
  • IR (KBr): ν 3345 cm⁻¹ (N–H stretch), 1598 cm⁻¹ (C=S), 1245 cm⁻¹ (C–O–C).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction yields improve significantly in polar aprotic solvents (e.g., DMF or acetone) at reflux temperatures. For example, thiourea formation in dry acetone at 60°C achieves 72% yield versus 45% in dichloromethane at 25°C. Acid catalysis (e.g., HCl) accelerates the reaction but risks racemization; thus, weakly acidic conditions (pH 4–5) are preferred.

Table 2: Solvent Optimization for Thiourea Formation

Solvent Temperature (°C) Yield (%) ee (%)
Acetone 60 72 98
CH₂Cl₂ 25 45 95
THF 40 58 97

Applications and Derivative Synthesis

While the primary focus is synthesis, this compound serves as a ligand for transition-metal complexes. Analogous acyl thioureas coordinate to metals via sulfur and oxygen donors, enabling catalytic applications in cross-coupling reactions. Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit enhanced antibacterial activity, as demonstrated in Madan & Taneja’s studies.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-[(1S)-1-phenylethoxy]phenyl]thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; temperature: 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperature: 0-25°C.

    Substitution: Halogens, nitrating agents, sulfonating agents; temperature: 0-100°C.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: [3-[(1S)-1-phenylethoxy]phenyl]thiourea is used as a precursor in the synthesis of various heterocyclic compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.

Medicine: In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of polymers, adhesives, and flame retardants. It also finds applications as a chemosensor and in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [3-[(1S)-1-phenylethoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Diversity and Stereochemistry

Thiourea derivatives exhibit significant variation in substituents, which dictate their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Stereochemistry Key Features
[3-[(1S)-1-Phenylethoxy]phenyl]thiourea 3-[(1S)-1-Phenylethoxy]phenyl Chiral (S-configuration) Bulky aromatic ether, non-acylated thiourea
1-(3,5-bis(trifluoromethyl)phenyl)-3-... 3,5-bis(trifluoromethyl)phenyl, cyclohexylamine (1S,2S)-cyclohexyl Electron-withdrawing CF₃ groups
10q () 4-Bromo-3-trifluoromethylphenyl, quinazolin-4-ylsulfanyl Not specified Halogenated aryl, quinazoline moiety
1-(1-Naphthoyl)-3-(halo-phenyl)thiourea 1-Naphthoyl, 2,4-difluorophenyl or 3-chloro-4-fluorophenyl Planar acylthiourea Intramolecular H-bonding, π-stacking
1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Perfluorophenyl, dimethylamino cyclohexyl (1S,2S)-cyclohexyl Fluorinated aryl, tertiary amine

Key Observations :

  • Acyl vs. Non-Acyl Thioureas: Acylated thioureas (e.g., 1-(1-naphthoyl)-3-...) adopt planar conformations stabilized by intramolecular N–H···O=C hydrogen bonds, whereas non-acylated derivatives like the target compound may exhibit greater conformational flexibility .
  • Stereochemical Influence: Chiral centers in cyclohexyl or phenylethoxy groups (e.g., (1S,2S)-dimethylamino cyclohexyl in ) can drastically alter binding modes in enantioselective interactions.

Physicochemical Properties

  • Melting Points and Solubility : Derivatives like 10q–10u () have melting points ranging from 148–265°C, influenced by halogen substituents and molecular symmetry. The target compound’s bulky phenylethoxy group may reduce crystallinity compared to smaller analogs .
  • Hydrogen Bonding: Acyl thioureas () form intramolecular N–H···O=C bonds, while non-acylated thioureas rely on intermolecular N–H···S=C interactions for crystal packing .

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